2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride
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Overview
Description
2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high stability and reactivity due to the presence of fluorine atoms. These compounds are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as Bu4N+F− in DMF at room temperature . Another method involves the use of complex fluorinating agents like AlF3 and CuF2 at high temperatures (450–500°C) to achieve fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the inhibition or activation of specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but fewer functional groups.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
2,6-Difluoropyridine: Contains two fluorine atoms, offering different reactivity and properties.
Uniqueness
2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups, which confer distinct chemical properties
Properties
Molecular Formula |
C10H6F2N2O2S |
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Molecular Weight |
256.23 g/mol |
IUPAC Name |
2-fluoro-6-pyridin-4-ylpyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C10H6F2N2O2S/c11-10-9(17(12,15)16)2-1-8(14-10)7-3-5-13-6-4-7/h1-6H |
InChI Key |
MXTYWURBNAVGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)F)F)C2=CC=NC=C2 |
Origin of Product |
United States |
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